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These application notes provide a detailed protocol for the immunofluorescent staining of the
transcription factor Swi5 in Saccharomyces cerevisiae, enabling the visualization and analysis
of its dynamic subcellular localization throughout the cell cycle.

Introduction

Swi5 is a key transcription factor in budding yeast that regulates the expression of genes
involved in cell separation and mating-type switching. Its activity is tightly controlled by its
localization, which is regulated by cell cycle-dependent phosphorylation. Understanding the
precise subcellular location of Swi5 is crucial for elucidating its regulatory mechanisms and the
downstream cellular processes it governs. Immunofluorescence microscopy is a powerful
technique to visualize the spatial distribution of proteins like Swi5 within the cell.

Signaling Pathway of Swi5 Nuclear Import

The nuclear localization of Swi5 is primarily regulated by phosphorylation events that are tightly
linked to the progression of the cell cycle. In the later stages of mitosis (anaphase and early
telophase), the cyclin-dependent kinase Cdc28 phosphorylates Swi5, which masks its nuclear
localization signal (NLS) and prevents its entry into the nucleus. As cells exit mitosis and enter
late telophase, the phosphatase Cdcl14 becomes active and dephosphorylates Swi5. This
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unmasking of the NLS allows Swi5 to be imported into the nucleus, where it can then activate
its target genes. Notably, Swi5 does not possess a nuclear export sequence and is cleared
from the nucleus by degradation in the early G1 phase.[1]
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Caption: Regulation of Swi5 nuclear import and activity.

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol for visualizing
Swi5 localization.
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Caption: Immunofluorescence experimental workflow for yeast.
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Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental
conditions and antibody batches. It is recommended to perform initial experiments to determine
the optimal fixation time, enzyme concentration for spheroplasting, and antibody dilutions.

Materials and Reagents:

e Saccharomyces cerevisiae cells (wild-type or expressing epitope-tagged Swib)
e YPD or appropriate synthetic complete medium

e 37% Formaldehyde solution

e 1 M Potassium phosphate buffer, pH 7.5

» Sorbitol

e Zymolyase-20T

» [-mercaptoethanol

e Phosphate-buffered saline (PBS)

¢ Bovine serum albumin (BSA)

e Primary antibody (e.g., rabbit anti-Swi5, mouse anti-HA, or mouse anti-Myc)

o Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG,
Alexa Fluor 594 goat anti-mouse IgG)

e 4'6-diamidino-2-phenylindole (DAPI)
e Methanol, ice-cold
e Acetone, ice-cold

e Poly-L-lysine coated slides
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e Mounting medium (e.g., ProLong Gold Antifade Mountant)
Procedure:
e Cell Culture and Fixation:

o Grow yeast cells in 10 mL of appropriate medium to an OD600 of 0.4-0.6 (logarithmic
phase).

o Add 1.1 mL of 37% formaldehyde to the culture (final concentration ~3.7%) and incubate
with shaking for 45-60 minutes at room temperature.

o Pellet the cells by centrifugation at 1,500 x g for 5 minutes.
o Wash the cells twice with 10 mL of 100 mM potassium phosphate buffer, pH 7.5.
e Spheroplasting:

o Resuspend the cell pellet in 1 mL of spheroplasting buffer (100 mM potassium phosphate,
pH 7.5, 1.2 M sorbitol).

o Add 5 pL of B-mercaptoethanol and 10 pL of Zymolyase-20T (10 mg/mL stock).

o Incubate at 30°C for 20-30 minutes with gentle agitation. Monitor spheroplast formation
under a microscope.

o Gently pellet the spheroplasts by centrifugation at 500 x g for 3 minutes.
o Wash the spheroplasts once with 1 mL of spheroplasting buffer.

e Permeabilization and Blocking:
o Resuspend the spheroplasts in 1 mL of PBS.

o Adhere the spheroplasts to poly-L-lysine coated slides by adding 20 pL of the cell
suspension to each well and incubating for 20 minutes.
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o Aspirate the excess liquid and immerse the slide in ice-cold methanol for 6 minutes,
followed by ice-cold acetone for 30 seconds.

o Air dry the slide completely.
o Rehydrate the wells with PBS for 5 minutes.

o Block the cells by incubating with blocking buffer (PBS containing 1% BSA) for 30 minutes
at room temperature in a humid chamber.

Antibody Incubation:

o Dilute the primary antibody in blocking buffer. The optimal dilution should be determined
empirically, but a starting point of 1:100 to 1:500 is recommended.

o Remove the blocking buffer and add 20 pL of the diluted primary antibody to each well.
o Incubate for 1-2 hours at room temperature or overnight at 4°C in a humid chamber.
o Wash the wells three times with PBS, 5 minutes per wash.

o Dilute the fluorophore-conjugated secondary antibody in blocking buffer (e.g., 1:500 to
1:1000).

o Add 20 pL of the diluted secondary antibody to each well and incubate for 1 hour at room
temperature in the dark.

o Wash the wells three times with PBS, 5 minutes per wash, in the dark.
Nuclear Staining and Mounting:

o Incubate the wells with DAPI solution (1 pg/mL in PBS) for 5 minutes at room temperature
in the dark to stain the nuclei.

o Wash the wells twice with PBS.

o Add a drop of mounting medium to the slide and carefully place a coverslip, avoiding air
bubbles.
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o Seal the edges of the coverslip with nail polish.
e Imaging:

o Visualize the cells using a fluorescence microscope equipped with appropriate filters for
the chosen fluorophore and DAPI.

o Capture images and analyze the subcellular localization of Swi5.

Data Presentation

While specific quantitative data for Swi5 immunofluorescence is not readily available in the
literature, a typical experiment would aim to quantify the percentage of cells exhibiting nuclear
Swi5 at different stages of the cell cycle. This can be achieved by synchronizing the cell culture
and co-staining with cell cycle markers or by identifying cell cycle stages based on bud
morphology. The data can be presented in a table as follows:

Cell Cycle Stage Percentage of Cells with Nuclear Swi5 (%)

G1

S

G2

Anaphase/Early Telophase

Late Telophase

Note: This table is a template for presenting experimental data. The expected outcome is a
high percentage of cells with nuclear Swi5 in late telophase and early G1, and predominantly
cytoplasmic localization at other stages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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